6-[(Prop-2-yn-1-yl)oxy]naphthalene-2-carbonyl chloride
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Overview
Description
6-[(Prop-2-yn-1-yl)oxy]naphthalene-2-carbonyl chloride is an organic compound that features a naphthalene ring substituted with a prop-2-yn-1-yloxy group and a carbonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Prop-2-yn-1-yl)oxy]naphthalene-2-carbonyl chloride typically involves the reaction of 6-hydroxy-2-naphthaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with thionyl chloride to introduce the carbonyl chloride group .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[(Prop-2-yn-1-yl)oxy]naphthalene-2-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines or alcohols to form amides or esters.
Oxidation Reactions: The prop-2-yn-1-yloxy group can be oxidized under specific conditions to form corresponding aldehydes or acids.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Amides and Esters: Formed from substitution reactions.
Aldehydes and Acids: Formed from oxidation reactions.
Scientific Research Applications
6-[(Prop-2-yn-1-yl)oxy]naphthalene-2-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes due to its naphthalene core.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of compounds with biological activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[(Prop-2-yn-1-yl)oxy]naphthalene-2-carbonyl chloride involves its reactivity towards nucleophiles and oxidizing agents. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The prop-2-yn-1-yloxy group can participate in oxidation reactions, generating reactive intermediates that can further react with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-(Prop-2-yn-1-yloxy)naphthalene: Similar structure but lacks the carbonyl chloride group.
1,6-Bis(prop-2-yn-1-yl-oxy)naphthalene: Contains two prop-2-yn-1-yloxy groups but no carbonyl chloride group.
Properties
CAS No. |
192505-76-3 |
---|---|
Molecular Formula |
C14H9ClO2 |
Molecular Weight |
244.67 g/mol |
IUPAC Name |
6-prop-2-ynoxynaphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C14H9ClO2/c1-2-7-17-13-6-5-10-8-12(14(15)16)4-3-11(10)9-13/h1,3-6,8-9H,7H2 |
InChI Key |
OFYQQXFMIMJWSN-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC2=C(C=C1)C=C(C=C2)C(=O)Cl |
Origin of Product |
United States |
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